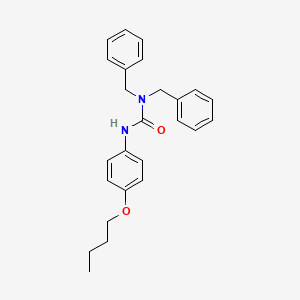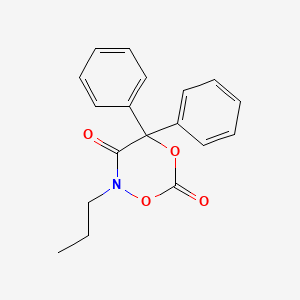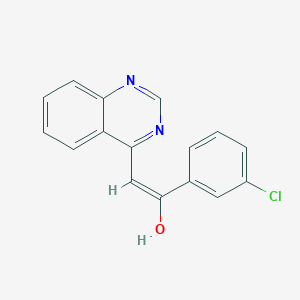
(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol is an organic compound that features a quinazoline ring system substituted with a 3-chlorophenyl group and an ethenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol typically involves the condensation of 3-chlorobenzaldehyde with 2-aminobenzamide under basic conditions to form the quinazoline ring system. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol can undergo various chemical reactions, including:
Oxidation: The ethenol moiety can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease progression. The quinazoline ring system is known to interact with various biological targets, including kinases and other signaling proteins, thereby modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenone: Similar structure but with a ketone moiety instead of an ethenol.
(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylmethanol: Similar structure but with a methanol moiety instead of an ethenol.
(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylamine: Similar structure but with an amine moiety instead of an ethenol.
Uniqueness
(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol is unique due to the presence of the ethenol moiety, which imparts distinct chemical reactivity and potential biological activity
Properties
CAS No. |
85957-39-7 |
|---|---|
Molecular Formula |
C16H11ClN2O |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
(E)-1-(3-chlorophenyl)-2-quinazolin-4-ylethenol |
InChI |
InChI=1S/C16H11ClN2O/c17-12-5-3-4-11(8-12)16(20)9-15-13-6-1-2-7-14(13)18-10-19-15/h1-10,20H/b16-9+ |
InChI Key |
SPIHBFNASCPPJL-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC=N2)/C=C(\C3=CC(=CC=C3)Cl)/O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)C=C(C3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]formamide](/img/structure/B14412747.png)

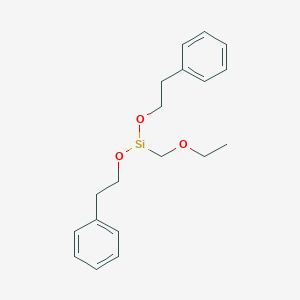
phosphanium chloride](/img/structure/B14412765.png)
![Ethyl 3-[[2-amino-6-(ethoxycarbonylamino)pyridin-3-yl]amino]-3-phenylprop-2-enoate](/img/structure/B14412777.png)
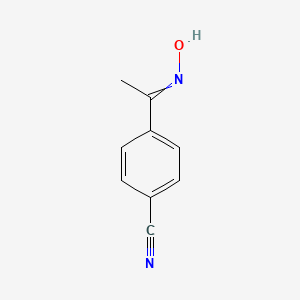
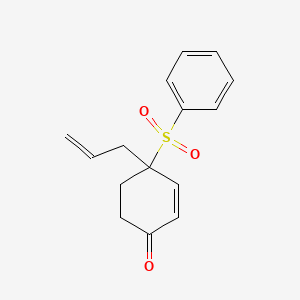
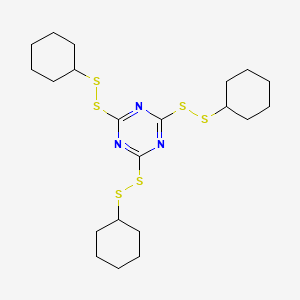
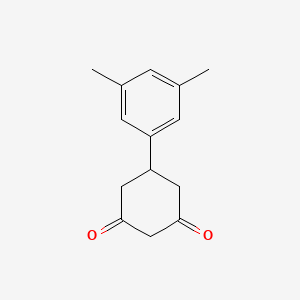
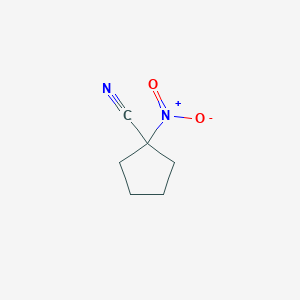
![(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol](/img/structure/B14412805.png)
![8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14412808.png)
